1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Dual COX-2/5-LOX inhibitor Anti-inflammatory Regioisomeric selectivity

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 1263177-68-9) is a fluorinated heterocyclic building block belonging to the N-difluoromethyl-1,2-dihydropyridin-2-one class. This compound features a carboxylic acid group at the 4-position of the dihydropyridine ring, which serves as a critical functional handle for derivatization into pharmacologically active regioisomers.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
Cat. No. B12106967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C=C1C(=O)O)C(F)F
InChIInChI=1S/C7H5F2NO3/c8-7(9)10-2-1-4(6(12)13)3-5(10)11/h1-3,7H,(H,12,13)
InChIKeyOAYNNHAYSGHXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Core Scaffold for Dual COX/5-LOX Inhibitor Design


1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 1263177-68-9) is a fluorinated heterocyclic building block belonging to the N-difluoromethyl-1,2-dihydropyridin-2-one class [1]. This compound features a carboxylic acid group at the 4-position of the dihydropyridine ring, which serves as a critical functional handle for derivatization into pharmacologically active regioisomers [2]. The N-difluoromethyl group is a recognized bioisostere that can enhance metabolic stability and modulate electronic properties, making this scaffold valuable for medicinal chemistry programs targeting inflammatory and other diseases .

Why Simple 2-Pyridone or Non-Fluorinated Analogs Cannot Replace the N-Difluoromethyl-4-Carboxy Scaffold


Generic substitution with other 2-oxo-1,2-dihydropyridine carboxylic acid regioisomers or non-fluorinated 2-pyridone-4-carboxylic acid building blocks fails to replicate the differentiated biological profile of the 4-substituted N-difluoromethyl derivative. In the N-difluoromethyl-1,2-dihydropyridin-2-one series, regioisomeric attachment to the 4-position yields dual COX-2/5-LOX inhibitory activity that is superior to the 3- or 5-position congeners, while non-fluorinated 2-oxo-1,2-dihydropyridine-4-carboxylic acid lacks the 5-lipoxygenase inhibitory pharmacophore entirely [1]. Direct structural analogs without the CHF₂ group do not benefit from the enhanced metabolic stability and altered electronic profile required for selective COX-2 binding pocket insertion, as demonstrated by molecular modeling studies that specifically implicate the electronegative CHF₂ substituent in orienting within the COX-2 secondary pocket [2].

Quantitative Differentiation of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid-Based Pharmacophores


4-Substituted N-Difluoromethyl Pharmacophore Exhibits Most Potent Dual COX-2/5-LOX Inhibition Among Regioisomers

When the target compound is used to synthesize the 4-phenylacetic acid regioisomer (compound 9a), the resulting molecule demonstrates the most potent anti-inflammatory activity in the series. The 4-position derivative (9a) showed the highest overall potency among tested regioisomeric phenylacetic acid derivatives for combined COX-2 and 5-lipoxygenase (5-LOX) enzyme inhibition [1]. This differentiation is absent in the corresponding 3- and 5-carboxylic acid-derived regioisomers, which exhibit a less favorable dual inhibitory profile [2]. This regioisomeric advantage is explained by the ability of the 4-substituted pharmacophore to optimally insert the CHF₂ group into the COX-2 secondary pocket while simultaneously orienting the dihydropyridinone ring near the 5-LOX catalytic iron [1]. The BREndA enzyme database further confirms 5-LOX inhibitory activity at micromolar concentrations for the 4-yl phenylacetic acid derivative, with an IC50 of 0.2 μM [3].

Dual COX-2/5-LOX inhibitor Anti-inflammatory Regioisomeric selectivity

Differentiated COX-2 Selectivity and 5-LOX Activity Over Classical NSAID Scaffolds

The 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid-derived pharmacophore introduces a novel dual COX-2/5-LOX inhibitory mechanism not present in traditional selective COX-2 inhibitors (coxibs) or classical non-selective NSAIDs. For example, celecoxib is a potent selective COX-2 inhibitor (IC50 ~ 30 nM) but lacks 5-LOX inhibitory activity entirely, while indomethacin analogs fail to gain 5-LOX activity upon scaffold hybridization [1][2]. The N-difluoromethyl-1,2-dihydropyridin-2-one moiety, when attached via the 4-position, provides a unique 5-LOX pharmacophore that is absent in typical arylacetic acid NSAIDs and can be combined with COX-2 selectivity [3]. This dual inhibitory profile is projected to provide superior anti-inflammatory effects with a potentially reduced gastrointestinal side-effect profile compared to COX-1-sparing but 5-LOX-inactive agents .

COX-2 selective inhibitor 5-Lipoxygenase Pharmacophore design

Enhanced Metabolic Stability and Lipophilicity Conferred by the CHF₂ Group Compared to CH₃ Analog

The difluoromethyl substituent is a well-established metabolically more stable bioisostere for methyl groups in medicinal chemistry. The calculated LogP value for 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is 0.46 , indicating balanced lipophilicity suitable for membrane permeation. In contrast, the non-fluorinated 2-oxo-1,2-dihydropyridine-4-carboxylic acid is substantially more polar and has been associated with different, less drug-like biological targets (neuropeptide Y Y5 receptor) . The N-CHF₂ group also improves metabolic resistance to oxidative N-demethylation compared to N-CH₃ analogs, a property frequently cited for difluoromethyl bioactive molecules [1]. Although direct metabolic stability assays for this exact building block are not published, this property is inferred from the well-characterized class-level advantages of the N-difluoromethyl-2-pyridone motif [1].

Metabolic stability Lipophilicity Bioisostere

Procurement-Relevant Application Scenarios for 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid


Synthesis of Regiospecific Dual COX-2/5-LOX Inhibitor Libraries

The compound is the optimal starting material for constructing phenylacetic acid or acetic acid libraries where the N-difluoromethyl-2-oxo-1,2-dihydropyridine pharmacophore is attached at the 4-position. Medicinal chemistry teams designing next-generation anti-inflammatory agents with a built-in 5-LOX component should prioritize the 4-carboxylic acid regioisomer to access the pool of compounds shown to possess the most potent dual inhibitory profile, as evidenced by compound 9a in the phenylacetic acid series [1].

Bioisosteric Replacement for Metabolic Liability in Arylacetic Acid NSAID Development

Programs aiming to replace the metabolically labile methyl groups or to introduce a 5-LOX pharmacophore into classical NSAID scaffolds (e.g., indomethacin, celecoxib analogs) require this specific building block. Attempts to use the isomeric 3-carboxylic acid or the non-fluorinated 4-carboxylic acid have failed to deliver the same dual COX-2/5-LOX inhibition and metabolic stability benefits, as demonstrated by the lack of 5-LOX activity in indomethacin hybrids and the alternative target engagement of the non-fluorinated core [2].

Structure-Activity Relationship (SAR) Elaboration of the 5-LOX Pharmacophore

The 4-carboxylic acid functional group provides a versatile handle for amide coupling, esterification, or further homologation to acetic/propionic acid side chains, enabling systematic SAR studies around the 5-LOX pharmacophore. The differential potency observed among regioisomeric linkers—with the 4-position derivative (9a, IC50 0.2 μM for 5-LOX) far outperforming the 3- and 5-linked analogs—validates the exclusive selection of this specific isomer for structure-guided optimization campaigns [1][3].

In Vivo Proof-of-Concept Studies for Novel Anti-Inflammatory Mechanisms

Investigators planning anti-inflammatory efficacy studies in animal models (e.g., carrageenan-induced paw edema in rats) should procure this compound to synthesize the corresponding 4-acetic acid derivatives. These derivatives have already demonstrated the most potent in vivo activity in this series, linking the N-difluoromethyl-1,2-dihydropyridin-2-one moiety to a reproducible in vivo anti-inflammatory response that no other regioisomer or non-fluorinated analog has matched in published head-to-head evaluations [1].

Quote Request

Request a Quote for 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.